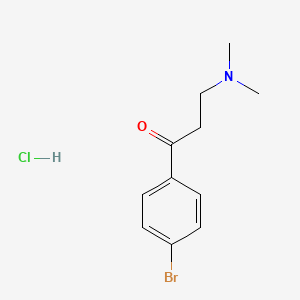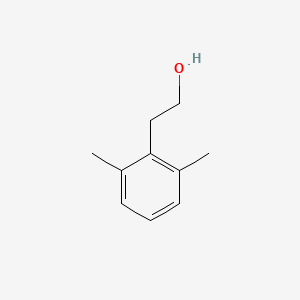
2,4,6-Trimethylphenyl isocyanide
描述
2,4,6-Trimethylphenyl isocyanide is an organic compound with the molecular formula C10H11N. It is characterized by the presence of three methyl groups attached to a phenyl ring, along with an isocyanide functional group. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenyl isocyanide typically involves the formylation of an amine followed by the dehydration of the resulting formamide. One common method is the one-pot preparation from amines, which includes the following steps:
Formylation of Amine: The amine is reacted with formic acid or a formylating agent to produce the corresponding formamide.
Dehydration of Formamide: The formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the isocyanide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 2,4,6-Trimethylphenyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4,6-Trimethylphenyl isocyanide finds applications in several scientific research fields:
作用机制
The mechanism of action of 2,4,6-Trimethylphenyl isocyanide involves its ability to covalently modify target molecules. In biological systems, it can inhibit bacterial pathogens by covalently binding to essential metabolic enzymes, thereby disrupting their function. This covalent modification typically occurs at active site cysteines of the enzymes, leading to functional inhibition and growth suppression of the bacteria .
相似化合物的比较
- 2,4,6-Trimethylphenyl isocyanate
- 3,5-Dimethylphenyl isocyanide
- 2,6-Dimethylphenyl isocyanide
Comparison: 2,4,6-Trimethylphenyl isocyanide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. For example, the additional methyl group can provide steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles .
属性
IUPAC Name |
2-isocyano-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLRXQFLTHXBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]#[C-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205748 | |
| Record name | 2,4,6-Trimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57116-96-8 | |
| Record name | 2,4,6-Trimethylphenyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1618539.png)











